molecular formula C9H3BrClNO4 B13702223 6-Bromo-4-chloro-8-nitrocoumarin

6-Bromo-4-chloro-8-nitrocoumarin

Cat. No.: B13702223
M. Wt: 304.48 g/mol
InChI Key: KODGCCYVXASQBJ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-nitrocoumarin is a synthetic coumarin derivative characterized by halogen (bromo and chloro) and nitro substituents at positions 6, 4, and 8, respectively. Coumarins are oxygen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique substitution pattern of this compound imparts distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its molecular formula is C₉H₃BrClNO₅, with a molecular weight of 313.48 g/mol (extrapolated from similar structures in and ).

Properties

Molecular Formula

C9H3BrClNO4

Molecular Weight

304.48 g/mol

IUPAC Name

6-bromo-4-chloro-8-nitrochromen-2-one

InChI

InChI=1S/C9H3BrClNO4/c10-4-1-5-6(11)3-8(13)16-9(5)7(2-4)12(14)15/h1-3H

InChI Key

KODGCCYVXASQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-4-chloro-8-nitrocoumarin involves several steps, typically starting with the nitration of a coumarin derivative. One common method is the nitration of 3-bromo-7-hydroxy-4-methyl coumarin using concentrated nitric acid and sulfuric acid at low temperatures . The resulting nitro compound can then undergo further halogenation to introduce the bromine and chlorine atoms. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Comparison with Similar Compounds

6-Bromo-4-hydroxy-8-nitrocoumarin

  • Molecular Formula: C₉H₄BrNO₅ ().
  • Key Differences : A hydroxyl (-OH) group replaces the chloro (-Cl) substituent at position 4.
  • Impact: The hydroxyl group is electron-donating, increasing electron density on the coumarin ring compared to the electron-withdrawing chloro group. Reported IC₅₀ values indicate enzyme inhibition potency, though exact biological activities vary with substitution patterns .

6-Bromo-8-chloro-3-cyano-4-methylcoumarin

  • Molecular Formula: C₁₁H₆BrClNO₂ ().
  • Key Differences: Chloro at position 8 instead of nitro. Additional cyano (-CN) and methyl (-CH₃) groups at positions 3 and 4.
  • Impact: The cyano group enhances electrophilicity, favoring nucleophilic substitution reactions. Lacks the nitro group’s strong electron-withdrawing effects, altering redox properties .

4-Chloro-6,8-dinitrocoumarin (Hypothetical for Context)

  • Key Differences : Nitro groups at both positions 6 and 6.
  • Impact: Increased electron deficiency on the aromatic ring, enhancing reactivity toward nucleophiles.

Electronic Effects

  • 6-Bromo-4-chloro-8-nitrocoumarin: The combined electron-withdrawing effects of Br, Cl, and NO₂ create a highly electron-deficient ring, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) .
  • 6-Bromo-4-hydroxy-8-nitrocoumarin: The -OH group introduces resonance effects, slightly offsetting the electron withdrawal from NO₂ and Br, which may reduce electrophilic reactivity .

Lipophilicity and Solubility

  • Cyano and methyl groups in 6-Bromo-8-chloro-3-cyano-4-methylcoumarin further increase hydrophobicity, limiting applications in aqueous-phase reactions .

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